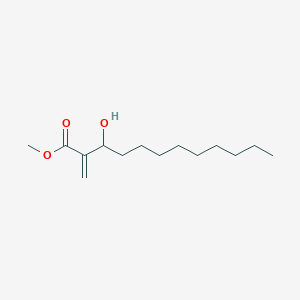![molecular formula C16H23BrCl2O4 B12525276 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene CAS No. 847699-42-7](/img/structure/B12525276.png)
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene is a complex organic compound consisting of 23 hydrogen atoms, 16 carbon atoms, 4 oxygen atoms, 2 chlorine atoms, and 1 bromine atom . This compound is notable for its unique structure, which includes multiple ether linkages and halogen substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene typically involves multi-step organic reactions. Industrial production methods may involve the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ether linkages and aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, forming various substituted benzene derivatives
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene can be compared with other similar compounds, such as:
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different ether linkages and functional groups.
1,2-Bis(2-chloroethoxy)ethane: Another related compound with similar ether linkages but lacking the bromine substituent.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, along with its multiple ether linkages, which confer distinct chemical and physical properties.
Properties
CAS No. |
847699-42-7 |
|---|---|
Molecular Formula |
C16H23BrCl2O4 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-bromo-1,3-bis[2-(2-chloroethoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C16H23BrCl2O4/c17-16-14(12-22-10-8-20-6-4-18)2-1-3-15(16)13-23-11-9-21-7-5-19/h1-3H,4-13H2 |
InChI Key |
RYTMZFGQSZWPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)COCCOCCCl)Br)COCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


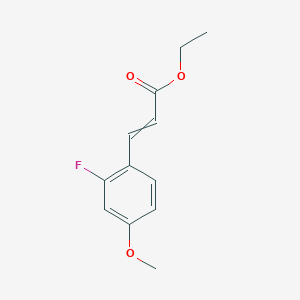
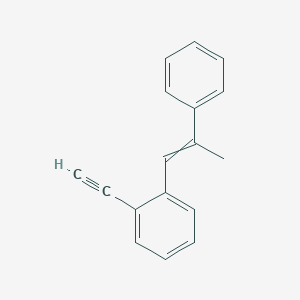
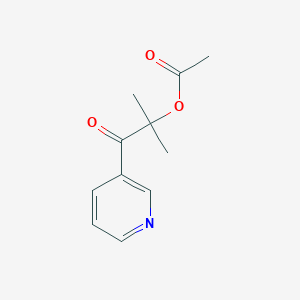
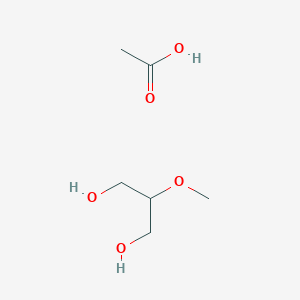
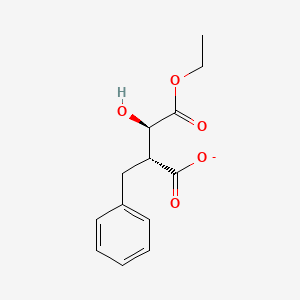
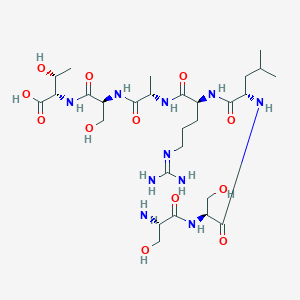
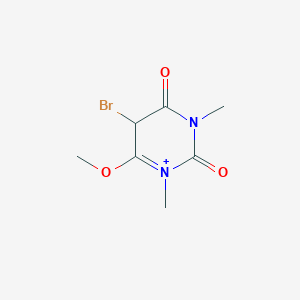
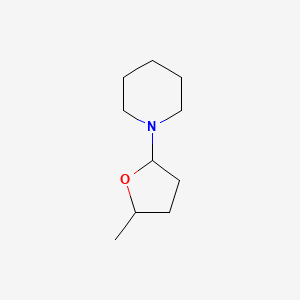
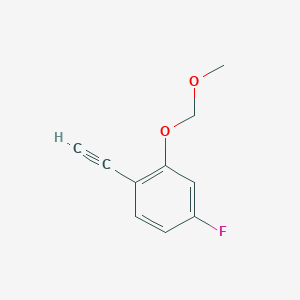
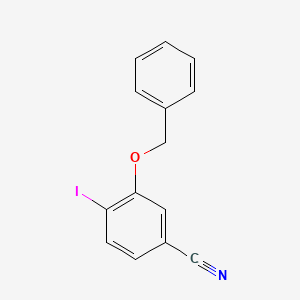
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

